molecular formula C9H13N3O3 B11773992 (R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol

(R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol

Cat. No.: B11773992
M. Wt: 211.22 g/mol
InChI Key: IBSVSHZJDPSKII-MRVPVSSYSA-N
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Description

®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol is a chemical compound that has garnered interest in various fields of scientific research This compound features a pyrazole ring substituted with a nitro group and a methyl group, along with a pentenol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the nitro and methyl groups. The final step involves the addition of the pentenol side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, ®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol is explored for its potential therapeutic applications. Its ability to undergo various chemical modifications makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its versatility in chemical reactions makes it valuable for creating specialized compounds.

Mechanism of Action

The mechanism of action of ®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol involves its interaction with specific molecular targets. The nitro group and pyrazole ring play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)butan-1-ol: Similar structure but with a butanol side chain.

    ®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)hex-4-en-1-ol: Similar structure but with a hexenol side chain.

    ®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-2-ol: Similar structure but with a different position of the hydroxyl group.

Uniqueness

®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pent-4-en-1-ol stands out due to its specific combination of functional groups and side chain length

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

(1R)-1-(2-methyl-4-nitropyrazol-3-yl)pent-4-en-1-ol

InChI

InChI=1S/C9H13N3O3/c1-3-4-5-8(13)9-7(12(14)15)6-10-11(9)2/h3,6,8,13H,1,4-5H2,2H3/t8-/m1/s1

InChI Key

IBSVSHZJDPSKII-MRVPVSSYSA-N

Isomeric SMILES

CN1C(=C(C=N1)[N+](=O)[O-])[C@@H](CCC=C)O

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(CCC=C)O

Origin of Product

United States

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